Ethyl 5,6-dimethoxynicotinate Ethyl 5,6-dimethoxynicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18790305
InChI: InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

Ethyl 5,6-dimethoxynicotinate

CAS No.:

Cat. No.: VC18790305

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6-dimethoxynicotinate -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name ethyl 5,6-dimethoxypyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3
Standard InChI Key CWZKSQQZUAZTHK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1)OC)OC

Introduction

Chemical Identity and Physicochemical Properties

Ethyl 5,6-dimethylnicotinate is a pyridine-based ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its IUPAC name is ethyl 5,6-dimethylpyridine-3-carboxylate, reflecting the positions of the methyl and ester groups on the heterocyclic ring .

Table 1: Key Physicochemical Properties

PropertyValue
Density1.056 g/cm³
Boiling Point263.1°C at 760 mmHg
Flash Point112.9°C
Exact Mass179.09500 g/mol
PSA (Polar Surface Area)39.19 Ų
LogP (Partition Coefficient)1.88
Refractive Index1.506

The compound’s LogP value of 1.88 indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems. Its polar surface area (39.19 Ų) further underscores potential interactions with hydrophilic environments, such as enzymatic active sites .

Synthesis and Manufacturing

Synthetic Routes

Ethyl 5,6-dimethylnicotinate is synthesized via esterification of 5,6-dimethylnicotinic acid with ethanol under catalytic conditions. Industrial methods often employ continuous flow processes to optimize yield and purity .

Table 2: Representative Synthetic Conditions and Yields

PrecursorReagents/ConditionsYield (%)
o-Diiodide derivativen-BuLi, CO₂ trap65–75
o-Dithiofluoro compoundKF, THF70–80

Notably, Seeman et al. (1981) achieved a 74% yield using lithiation followed by carboxylation, while Paine (1987) reported a 78% yield via transesterification . These methods highlight the importance of anhydrous conditions and temperature control (−78°C for lithiation) to minimize side reactions.

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent), yielding ≥95% purity. Structural confirmation relies on:

  • ¹H/¹³C NMR: Resolves methyl and ester group signals, with NOESY confirming spatial proximity of the 5,6-dimethyl groups .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (179.09500 g/mol) and fragmentation patterns .

Reactivity and Functionalization

The ethoxycarbonyl and dimethyl groups confer distinct reactivity:

Nucleophilic Substitution

The ester group undergoes substitution with nucleophiles like ammonia or alcohols:

  • Ammonia: Forms 5,6-dimethylnicotinamide under reflux (68–78% yield) .

  • Isopropanol: Transesterification yields isopropyl 5,6-dimethylnicotinate (56–78% efficiency) .

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond:

  • HCl (6 hours, reflux): Produces 5,6-dimethylnicotinic acid (90–95% yield) .

  • NaOH (4 hours, reflux): Generates sodium 5,6-dimethylnicotinate (85–88% yield) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structure serves as a precursor for nicotinamide analogs, which are explored for antimicrobial and anticancer properties. Its methyl groups enhance metabolic stability compared to unsubstituted nicotinates .

Future Research Directions

  • Biological Activity Profiling: Systematic evaluation of antimicrobial, anticancer, and neuroprotective potentials.

  • Process Optimization: Development of green chemistry protocols to enhance synthetic efficiency.

  • Computational Modeling: DFT studies to predict regioselectivity in substitution reactions.

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